molecular formula C8H7FN2O B1462568 2-(4-Amino-2-fluorophenoxy)acetonitrile CAS No. 1094831-72-7

2-(4-Amino-2-fluorophenoxy)acetonitrile

Cat. No. B1462568
M. Wt: 166.15 g/mol
InChI Key: CXWRBPGIPGWKFF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9FN2O/c14-11-7-10 (16)5-6-13 (11)17-12-4-2-1-3-9 (12)8-15/h1-7H,16H2 . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

  • Electrochemical Analysis and Spectroelectrochemistry :

    • Studies have shown the electrochemical oxidation of related compounds like 4-aminophenol at gold electrodes in various media including acetonitrile. This is significant in electroanalytical chemistry for understanding electrochemical reactions and properties of similar compounds (Schwarz et al., 2003).
  • Helical Structure Analysis in Chemistry :

    • Research involving molecules similar to 2-(4-Amino-2-fluorophenoxy)acetonitrile, such as 2-amino-4-(thiazolin-2-yl)phenol, focuses on the helical structures and homochirality within crystalline formations, contributing to the understanding of molecular interactions and structures in organic chemistry (Stefankiewicz et al., 2011).
  • Fluorescence and Photophysics Research :

    • Studies on derivatives of 4-amino-1,8-naphthalimide, a molecule structurally related to 2-(4-Amino-2-fluorophenoxy)acetonitrile, have contributed to the development of fluorescent switches and sensors. Such research is crucial in the field of photophysics and material science for the creation of responsive materials and sensors (Ferreira et al., 2009).
  • Environmental Pollution and Plant Metabolism Studies :

    • Research involving fluorinated analogs of phenols, like 4-chloro-2-fluorophenol, investigates the fate of these compounds in plant systems. Such studies are essential for understanding the environmental impact and biological processing of fluorinated organic compounds (Tront & Saunders, 2007).
  • Enantioselective Sensing in Chemistry :

    • The development of sensors for chiral carboxylic acids using fluorosensors related to 2-(4-Amino-2-fluorophenoxy)acetonitrile has been studied. This is significant for applications in enantioselective chemistry and the development of specific sensors (Mei & Wolf, 2004).

properties

IUPAC Name

2-(4-amino-2-fluorophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-7-5-6(11)1-2-8(7)12-4-3-10/h1-2,5H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWRBPGIPGWKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Amino-2-fluorophenoxy)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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